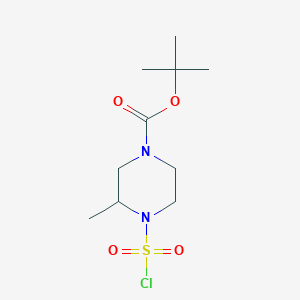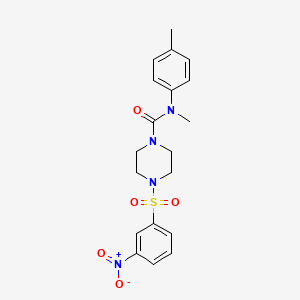![molecular formula C18H19Cl2N3O B3020075 3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide CAS No. 1259176-47-0](/img/structure/B3020075.png)
3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide, commonly known as CYC116, is a novel inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and mitosis. CYC116 has been shown to have significant anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
CYC116 inhibits the activity of Aurora kinases, which are critical regulators of cell division and mitosis. By inhibiting Aurora kinases, CYC116 disrupts the normal process of cell division and induces cell death in cancer cells.
Biochemical and physiological effects:
CYC116 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. CYC116 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CYC116 in lab experiments is its specificity for Aurora kinases, which makes it a valuable tool for studying the role of these kinases in cancer biology. However, one limitation of CYC116 is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on CYC116. These include:
1. Further preclinical studies to better understand the mechanism of action of CYC116 and its effects on cancer cells.
2. Clinical trials to evaluate the safety and efficacy of CYC116 in humans, particularly in combination with other chemotherapeutic agents.
3. Studies to identify biomarkers that can predict response to CYC116 and guide patient selection for clinical trials.
4. Development of new formulations of CYC116 with improved solubility and pharmacokinetic properties.
5. Studies to evaluate the potential use of CYC116 in combination with immunotherapeutic agents for the treatment of cancer.
In conclusion, CYC116 is a promising new inhibitor of Aurora kinases with significant anti-tumor activity in preclinical studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of CYC116 involves several steps, including the reaction of 3,6-dichloropyridine-2-carboxylic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with 4-aminophenylboronic acid to yield the final product, CYC116.
Aplicaciones Científicas De Investigación
CYC116 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, CYC116 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Propiedades
IUPAC Name |
3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-10-11-16(20)23-17(15)18(24)22-14-8-6-13(7-9-14)21-12-4-2-1-3-5-12/h6-12,21H,1-5H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPNHIFDXNXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide](/img/structure/B3019992.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B3019994.png)

amine](/img/structure/B3019996.png)

![N-(4-hydroxyphenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B3020002.png)
![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3020003.png)

![ethyl 4-(2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3020005.png)
![1-(4-Methylbenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3020006.png)
![2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone](/img/structure/B3020008.png)
![Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate](/img/structure/B3020010.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B3020012.png)
